2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-morpholinoethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

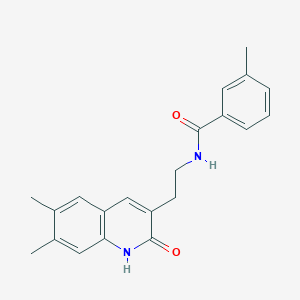

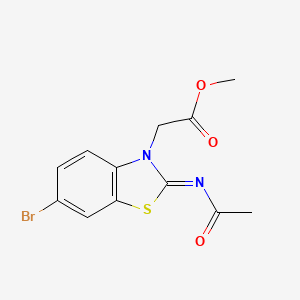

The compound 2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-morpholinoethanone is a synthetic molecule that incorporates several heterocyclic structures, including a thiadiazole ring, a piperazine ring, and a morpholine ring. These structural motifs are known for their presence in various pharmacologically active compounds. The molecule is of interest due to its potential biological activities, which may include antibacterial and antitubercular properties .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, enaminones containing a morpholine moiety were synthesized by refluxing phenyl ethanone derivatives with dimethylformamide dimethylacetal (DMF-DMA) without any solvent. These enaminones were then reacted with urea and different substituted benzaldehydes to obtain dihydropyrimidinone derivatives . Another related compound, 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was synthesized by refluxing 1,3,4-oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride . These methods demonstrate the feasibility of synthesizing complex molecules containing similar structural features to the compound .

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks has been confirmed using single crystal X-ray crystallography. For example, the three-dimensional structure of an enaminone containing a morpholine moiety was determined, confirming the expected molecular geometry . Additionally, the crystal structure of a 4-fluorophenyl oxadiazole derivative was elucidated, revealing that it belongs to the monoclinic system with specific lattice parameters . These studies provide a basis for understanding the molecular conformation of the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of such compounds typically involves interactions between the heterocyclic rings and various reagents. In the synthesis of dihydropyrimidinone derivatives, the enaminones undergo cyclocondensation with urea in the presence of glacial acetic acid . Similarly, the formation of the oxadiazole derivative involves a reaction between an oxadiazole-thiol and a chloroethyl morpholine under reflux conditions . These reactions are indicative of the types of chemical transformations that the compound may undergo.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of this compound are not detailed in the provided papers, related compounds have been characterized using NMR, IR, and Mass spectral studies . These techniques allow for the determination of functional groups, molecular weight, and structural features. The physical properties such as solubility, melting point, and stability can be inferred based on the known properties of similar heterocyclic compounds .

Aplicaciones Científicas De Investigación

Antimicrobial and Antimycobacterial Activities

Research into fluorinated benzothiazolo imidazole compounds, which share structural similarities with the compound , has shown promising antimicrobial activity. The synthesized derivatives, through a multi-step conventional reaction strategy, have demonstrated significant antibacterial and antifungal spectra against various microbes, including Staphylococcus aureus, Escherichia coli, Klabsiella pneumoniae, Proteus vulgaris, as well as fungal species like Aspergillus fumigatus, Candida glabrata, Candida albicans, and Candida krusei (T. Ram, R. Dubey, & N. Chaudhary, 2016).

Synthesis and Biological Activities

Another avenue of research focuses on the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, investigating their biological activities. These synthesized compounds, featuring ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates with various nuclei, have been screened for antimicrobial, antilipase, and antiurease activities. Some showed good to moderate antimicrobial activity against test microorganisms, with specific compounds exhibiting significant antiurease and antilipase activities (Serap Başoğlu, Serdar Ulker, S. Alpay‐Karaoglu, & N. Demirbas, 2013).

Antileishmanicidal Activity

Derivatives of 2-(1-methyl-5-nitroimidazol-2-yl)-5-(1-piperazinyl, 1-piperidinyl, and 1-morpholinyl)-1,3,4-thiadiazoles have been synthesized and evaluated for in vitro leishmanicidal activity against Leishmania major promastigotes. These compounds demonstrated strong leishmanicidal activity, surpassing the reference drug pentostam in effectiveness. Notably, the piperazine analog was highlighted for its potent activity (A. Foroumadi, S. Emami, S. Pournourmohammadi, A. Kharazmi, & A. Shafiee, 2005).

Structural and Activity Analysis

The synthesis and structural exploration of compounds containing morpholino and piperazine moieties, such as the novel bioactive heterocycle (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, have been investigated. This compound, prepared from 3-(piperidin-4-yl)benzo[d]isoxazole, was evaluated for antiproliferative activity and characterized using various spectroscopic methods. The structure's stability is attributed to inter and intra-molecular hydrogen bonds, with Hirshfeld surface analysis providing insights into the solid-state intermolecular interactions (S. Benaka Prasad, C. Anandakumar, A. Raghu, K. Raghava Reddy, M. Deepa Urs, & S. Naveen, 2018).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as 4-alkyl-1-(5-fluoro-3-phenyl-1h-indole-2-carbonyl)thiosemicarbazide derivatives of indole, have been investigated for their antiviral activity . These compounds interact with their targets, leading to changes that inhibit the activity of certain viruses .

Biochemical Pathways

It’s worth noting that similar compounds, such as indole derivatives, have been found to affect a broad range of biological activities . These activities suggest that the compound may interact with multiple biochemical pathways, leading to various downstream effects.

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN5O2S2/c19-14-1-3-15(4-2-14)22-5-7-24(8-6-22)17-20-21-18(28-17)27-13-16(25)23-9-11-26-12-10-23/h1-4H,5-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVOYDJQABVMMMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(S3)SCC(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[(3-Nitro-4-pyrrolidin-1-ylphenyl)sulfonyl]amino}acetic acid](/img/structure/B2537687.png)

![Ethyl 4-[2-[2-oxo-2-[[4-(4-phenylphenyl)-1,3-thiazol-2-yl]amino]ethyl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2537689.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2537690.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide](/img/structure/B2537695.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2537698.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2537700.png)

![N-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-N'-phenylurea](/img/structure/B2537704.png)